molecular formula C₆₁H₁₀₉N₁₁O₁₂ B146701 Cyclosporine metabolite M21 CAS No. 89270-23-5

Cyclosporine metabolite M21

Katalognummer B146701
CAS-Nummer: 89270-23-5
Molekulargewicht: 1188.6 g/mol
InChI-Schlüssel: MIIRLHRXLLVIMF-SHHOIMCASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclosporine metabolite M21 is a metabolite of cyclosporine A (CsA), an immunosuppressive drug used to prevent organ rejection in transplant patients. Cyclosporine A is a cyclic undecapeptide produced by the fungus Tolypocladium inflatum. It has become the most widely used drug for organ transplantation due to its ability to suppress the immune system without causing significant toxicity. Cyclosporine A is metabolized in the liver to several metabolites, including the M21 metabolite. The M21 metabolite has been shown to possess immunosuppressive activity and has been studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Metabolite Identification and Monitoring

  • Cyclosporin A (CyA) and its metabolites, including M21, are critical in immunosuppressive therapy. Monitoring the concentrations of these metabolites helps in understanding and managing their nephrotoxic, hepatotoxic, and neurotoxic side effects. High individual variations in metabolite concentrations like M21 have been observed in patients, making it essential to monitor these levels for effective therapeutic management (Khoschsorur et al., 1998).

Metabolite Impact on Immunosuppressive Activity

  • Cyclosporine's immunosuppressive action is attributed to its ability to inhibit the enzyme calcineurin phosphatase. The influence of various cyclosporine metabolites, including M21, on this inhibitory action has been a subject of study. Although there is no consensus on the clinical significance of metabolites like M21, their role in cyclosporine's immunosuppressive activity has been acknowledged. The correlation between calcineurin phosphatase inhibition and concentrations of cyclosporine metabolites, including M21, has been observed, suggesting a potential immunosuppressive role of these metabolites (Karamperis et al., 2006).

Metabolite Correlation with Organ Function Post-Transplant

  • After organ transplants, the monitoring of cyclosporine metabolites, including M21, can provide insights into organ function and the risk of organ rejection. For instance, in liver graft patients, a parallel trend between cyclosporine metabolites like M21 and bilirubin concentrations has been noted. This correlation can act as an indicator of impaired cyclosporine elimination and hence the need for close monitoring of these metabolite levels (Christians et al., 1995).

Metabolite Patterns in Disease Conditions

  • The patterns of cyclosporine metabolites, including M21, vary in patients with different diseases and conditions. For instance, in patients with acute GVHD and liver dysfunction post-allogeneic BMT, specific cyclosporine metabolites like M21 were found to be significantly elevated. This suggests a potential for using metabolite patterns as biomarkers for certain disease states or complications post-transplant (Christians et al., 1993).

Wirkmechanismus

Target of Action

Cyclosporine, from which Cyclosporine metabolite M21 is derived, is known to have a selective immunosuppressive action . It primarily targets T cells and interacts with its lymphocyte receptor, which includes amino acids 1, 2, 3, and 11 .

Mode of Action

This compound, like Cyclosporine, acts mainly on T cells . It affects the induction phase rather than the proliferative phase of lymphoid populations . Its primary action is the inhibition of a number of lymphokines such as IL-2, gamma-IFN, and OAF at the level of transcription or at an earlier activation step .

Biochemical Pathways

The biochemical pathways affected by this compound are likely similar to those affected by Cyclosporine. Cyclosporine is known to inhibit the production of certain lymphokines, affecting the induction phase of lymphoid populations . .

Pharmacokinetics

Cyclosporine is extensively metabolized in the liver by the cytochrome P450 3A system . Its distribution depends on physicochemical characteristics and biological carriers such as lipoproteins and erythrocytes in the blood

Result of Action

The result of this compound’s action is likely similar to that of Cyclosporine, given their structural similarities. Cyclosporine is known for its immunomodulatory properties that prevent organ transplant rejection and treat various inflammatory and autoimmune conditions . .

Action Environment

The action environment of this compound is likely to be similar to that of Cyclosporine. Cyclosporine’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of food, bile, and other interacting factors . .

Safety and Hazards

The most important hazards of cyclosporine are nephrotoxicity and hypertension .

Zukünftige Richtungen

Cyclosporine A has revolutionized post-transplantation immune suppressive therapy, due to its potent selective immunological properties, and also has potential advantages over conventional treatments in the area of autoimmune diseases .

Biochemische Analyse

Biochemical Properties

Cyclosporine Metabolite M21, like its parent compound, is likely to interact with various enzymes, proteins, and other biomolecules. This inhibition prevents the transcription of interleukin-2, a key cytokine in the immune response . It is plausible that this compound may have similar interactions.

Cellular Effects

The effects of this compound on cellular processes are not well-documented. Given its origin from Cyclosporine A, it may influence cell function in a similar manner. Cyclosporine A is known to suppress the activation of T-helper cells, thereby inhibiting the immune response . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Cyclosporine A, from which M21 is derived, exerts its effects at the molecular level by binding to the cytosolic protein cyclophilin . The resulting complex then binds to and inhibits calcineurin, a protein phosphatase involved in T-cell activation . It is possible that this compound may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Studies on Cyclosporine A have shown that its effects can change over time, with the drug’s immunosuppressive properties becoming apparent several hours after administration .

Dosage Effects in Animal Models

Studies on Cyclosporine A have shown that its effects can vary with dosage, with higher doses leading to greater immunosuppression .

Metabolic Pathways

This compound is formed through the N-demethylation of Cyclosporine A . This process is likely to involve the cytochrome P450 enzyme system, specifically CYP3A4 .

Transport and Distribution

Cyclosporine A is known to be lipophilic and is widely distributed throughout the body .

Subcellular Localization

Given that Cyclosporine A binds to the cytosolic protein cyclophilin , it is plausible that this compound may also be found in the cytosol.

Eigenschaften

IUPAC Name

30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-55(78)65-42(25-2)57(80)67(18)32-47(73)64-43(28-33(3)4)53(76)66-48(37(11)12)60(83)68(19)44(29-34(5)6)54(77)62-40(16)52(75)63-41(17)56(79)69(20)45(30-35(7)8)58(81)70(21)46(31-36(9)10)59(82)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,77)(H,63,75)(H,64,73)(H,65,78)(H,66,76)/b26-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIRLHRXLLVIMF-SHHOIMCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H109N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1188.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89270-23-5
Record name Cyclosporine metabolite M21
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclosporine metabolite M21
Reactant of Route 2
Cyclosporine metabolite M21
Reactant of Route 3
Cyclosporine metabolite M21
Reactant of Route 4
Cyclosporine metabolite M21
Reactant of Route 5
Cyclosporine metabolite M21
Reactant of Route 6
Cyclosporine metabolite M21

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.